

Introduction: A Profile of a Versatile Bifunctional Linker

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Compound of Interest

Compound Name: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

CAS No.: 94749-73-2

Cat. No.: B1588584

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1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2) is a key organic intermediate characterized by a distinct molecular architecture: a phenylbutyl group linked via an ether bond to a bromohexyl chain.^{[1][2]} This structure confers bifunctional reactivity, making it a valuable building block in synthetic chemistry. The terminal alkyl bromide provides a reactive site for nucleophilic substitution, while the phenyl ring can be subjected to various aromatic substitutions or modifications. Its most prominent and well-documented application is serving as a fundamental intermediate in the multi-step synthesis of Salmeterol Xinafoate, a long-acting β_2 adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).^{[3][4]} This guide provides an in-depth examination of its synthesis, physicochemical properties, and applications, offering field-proven insights for laboratory and development settings.

Part 1: Synthesis and Mechanistic Rationale

The most common and efficient route for synthesizing **1-[4-[(6-Bromohexyl)oxy]butyl]benzene** is the Williamson ether synthesis.^[5] This classic SN2 reaction is exceptionally reliable for coupling an alkoxide with a primary alkyl halide.^{[6][7][8]}

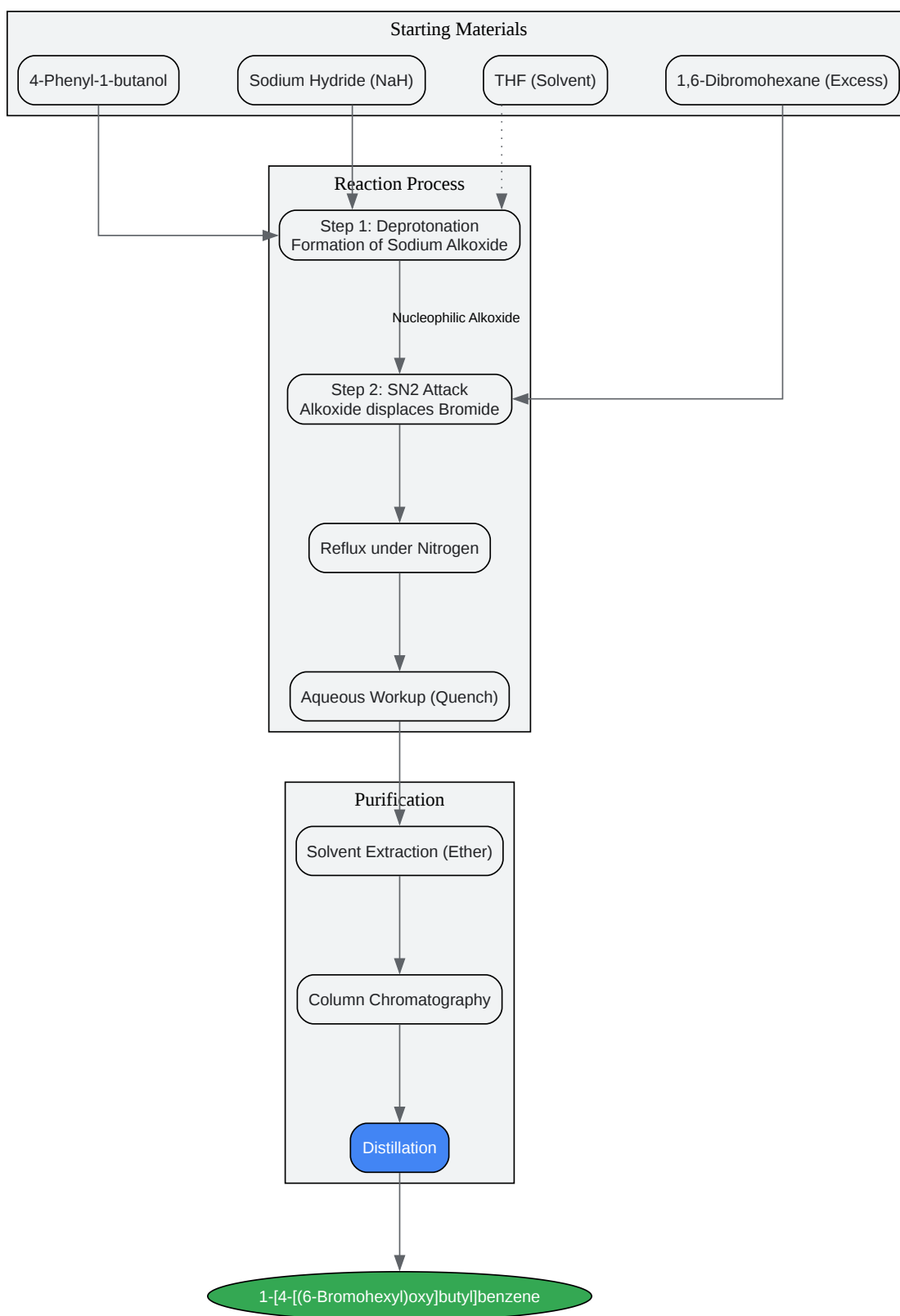
The Underlying Chemistry: Williamson Ether Synthesis

The reaction proceeds in two main stages:

- Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group of 4-phenyl-1-butanol. This generates a highly nucleophilic sodium alkoxide intermediate. NaH is an ideal choice as it is a non-nucleophilic, irreversible base, and the only byproduct, hydrogen gas (H₂), is easily removed from the reaction system.
- Nucleophilic Substitution (S_N2): The newly formed alkoxide attacks one of the electrophilic carbon atoms of 1,6-dibromohexane. Since both ends of the dibromoalkane are primary, the S_N2 pathway is strongly favored, minimizing the competing E2 elimination reaction that can be problematic with secondary or tertiary halides.^{[7][9]}

Using a significant excess of 1,6-dibromohexane is a critical experimental choice. This stoichiometric imbalance ensures that the alkoxide preferentially reacts with a fresh molecule of the dibromide rather than with the already-formed product, which would lead to an undesired symmetrical diether byproduct.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.^[5]

Materials:

- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- Diethyl Ether (or Ethyl Acetate)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (or Sodium Sulfate)
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenyl-1-butanol (1.0 eq) and a significant excess of 1,6-dibromohexane (approx. 3.0-4.0 eq). Dissolve the reactants in anhydrous THF.
- **Base Addition:** While stirring, carefully add sodium hydride (approx. 1.1-1.2 eq) portion-wise to the solution at 0 °C. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas and prevent an exothermic runaway reaction.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 24-30 hours.

- **Workup:** Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any unreacted NaH.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine to remove residual salts and THF.
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil contains the desired product and excess 1,6-dibromohexane. Purify this mixture using column chromatography on silica gel. A final distillation under high vacuum can be performed to yield the product as a pure, colorless oil.
[\[5\]](#)

Part 2: Physicochemical Properties & Spectroscopic Signature

A thorough understanding of the compound's properties is essential for its application and quality control.

Core Properties

Property	Value	Source(s)
IUPAC Name	4-(6-bromohexoxy)butylbenzene	[1]
CAS Number	94749-73-2	[1] [2] [10]
Molecular Formula	C ₁₆ H ₂₅ BrO	[1] [2] [11]
Molecular Weight	313.27 g/mol	[1] [11]
Appearance	Colorless to light yellow liquid	[2]
Density	~1.143 g/cm ³	[10] [12]

Expected Spectroscopic Characterization

While a specific spectrum is not provided in the initial search, the structure of **1-[4-[(6-Bromohexyl)oxy]butyl]benzene** allows for a reliable prediction of its NMR signature based on standard chemical shift values and analysis of similar structures.^[13]

- ¹H NMR:
 - Aromatic Protons: A multiplet in the range of δ 7.10-7.30 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.
 - Methylene Protons adjacent to Oxygen: Two distinct triplets would be expected around δ 3.40-3.60 ppm. One corresponds to the -O-CH₂- group of the butyl chain and the other to the -O-CH₂- group of the hexyl chain.
 - Methylene Protons adjacent to Bromine: A characteristic triplet, shifted downfield due to the electronegativity of bromine, would appear around δ 3.40 ppm for the -CH₂-Br group.
 - Alkyl Chain Protons: A series of complex multiplets in the aliphatic region (δ 1.40-2.70 ppm) corresponding to the remaining ten methylene groups in the two alkyl chains.
- ¹³C NMR:
 - Aromatic Carbons: Signals would be observed between δ 125-142 ppm.
 - Carbons adjacent to Oxygen: Two signals in the range of δ 70-72 ppm for the C-O carbons.
 - Carbon adjacent to Bromine: A signal around δ 33-35 ppm for the C-Br carbon.
 - Alkyl Chain Carbons: Multiple signals in the range of δ 25-32 ppm.

Part 3: Applications in Drug Development and Beyond

The bifunctional nature of **1-[4-[(6-Bromohexyl)oxy]butyl]benzene** defines its utility as a versatile linker molecule in synthetic and medicinal chemistry.

Key Intermediate for Salmeterol

The primary industrial application of this compound is as a precursor for Salmeterol.[3] The bromohexyl moiety serves as an electrophilic handle that, in subsequent steps, is used to alkylate an amine, ultimately forming the long side chain that is critical for Salmeterol's pharmacological profile of prolonged β 2-receptor agonism.

A Versatile Linker in Chemical Biology

A linker is a molecular chain that connects two or more different chemical entities. The subject compound is an archetypal example of a flexible, hydrophobic alkyl ether linker.

- **PROTACs and Bifunctional Degraders:** The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) relies heavily on linkers to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[14] The alkyl chain length and composition of the linker are critical for optimizing the ternary complex formation and subsequent degradation. While this specific molecule is not cited as a direct PROTAC linker, its structure, particularly the 6-carbon alkyl chain, is highly relevant to linkers used in published PROTAC designs.[14][15] The bromohexyl group allows for facile attachment to nucleophilic sites (e.g., phenols, amines) on one of the ligands.
- **Molecular Probes and Labeled Ligands:** The terminal bromide can be readily converted to other functional groups (e.g., azide, amine, thiol) to facilitate the attachment of reporter tags such as fluorophores, biotin, or affinity labels. This enables the creation of molecular probes to study biological systems.

Industrial Applications

The molecule's structure, featuring a hydrophobic phenylbutyl tail and a polarizable ether-bromide head, suggests surfactant-like properties. It has been noted for its use in the production of industrial chemicals like surfactants and emulsifiers, where it can reduce the surface tension of liquids.[10]

Conclusion

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is more than a simple chemical intermediate; it is a highly functional and adaptable building block. Its straightforward synthesis via the robust Williamson ether reaction, combined with its bifunctional nature, makes it a valuable tool for chemists. Its established role in the synthesis of Salmeterol highlights its industrial relevance,

while its structural characteristics position it as an ideal candidate for the design of linkers in modern drug discovery programs, particularly in the burgeoning field of targeted protein degradation.

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